(R)-1,2-bis(tert-butoxycarbonyl)hexahydropyridazine-3-carboxylic acid
Description
(R)-1,2-bis(tert-butoxycarbonyl)hexahydropyridazine-3-carboxylic acid (CAS: 146232-51-1) is a chiral carboxylic acid derivative with the molecular formula C₁₅H₂₆N₂O₆ and a molecular weight of 330.38 g/mol . The compound is characterized by two tert-butoxycarbonyl (Boc) protective groups attached to a hexahydropyridazine ring, with the (R)-configuration at the stereogenic center. It is commonly utilized in organic synthesis and pharmaceutical research as a chiral building block or intermediate due to its stereochemical specificity .
Key properties include:
Properties
IUPAC Name |
(3R)-1,2-bis[(2-methylpropan-2-yl)oxycarbonyl]diazinane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O6/c1-14(2,3)22-12(20)16-9-7-8-10(11(18)19)17(16)13(21)23-15(4,5)6/h10H,7-9H2,1-6H3,(H,18,19)/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXHSDCSBUGOLZ-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(N1C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](N1C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1,2-bis(tert-butoxycarbonyl)hexahydropyridazine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Hexahydropyridazine Ring: The initial step involves the cyclization of a suitable precursor to form the hexahydropyridazine ring. This can be achieved through a condensation reaction between a diamine and a diketone under acidic or basic conditions.
Introduction of the Carboxylic Acid Group: The carboxylic acid functionality can be introduced via oxidation of an intermediate alcohol or aldehyde group using oxidizing agents such as potassium permanganate or chromium trioxide.
Protection with tert-Butoxycarbonyl Groups: The final step involves the protection of the amine groups with tert-butoxycarbonyl groups. This is typically done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of ®-1,2-bis(tert-butoxycarbonyl)hexahydropyridazine-3-carboxylic acid may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Deprotection of Boc Groups
The Boc groups are selectively removable under acidic conditions to expose the secondary amine functionalities. This reaction is essential for constructing nitrogen-containing heterocycles or peptide linkages.
Mechanistic Insight :
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Boc groups undergo protonation by TFA, forming a carbamic acid intermediate that decomposes to release CO₂ and tert-butanol .
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The reaction preserves the stereochemistry at C3 due to the rigid hexahydropyridazine ring system .
Carboxylic Acid Functionalization
The carboxylic acid group participates in esterification, amidation, and coupling reactions.
Esterification
Amide Formation
| Coupling Agent | Base | Solvent | Application |
|---|---|---|---|
| HATU | DIPEA | DMF | Peptide bond synthesis |
| EDC/HOBt | NMM | CH₂Cl₂ | Conjugation with amines or amino acids |
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Dissolve the carboxylic acid (1 eq) in CH₂Cl₂.
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Add EDC (1.5 eq), HOBt (1.5 eq), and N-methylmorpholine (2 eq).
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Stir with the amine substrate (1.2 eq) at 25°C for 12 hours.
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Purify via prep-HPLC (C18 column, CH₃CN/H₂O gradient).
Ring-Opening and Cyclization Reactions
The hexahydropyridazine core participates in regioselective ring-opening under nucleophilic attack or thermal conditions:
| Reaction | Conditions | Outcome | Reference |
|---|---|---|---|
| Alkylation | Valeryl enolate, −78°C | Formation of bicyclic piperazic acid analogs | |
| Diels-Alder cycloaddition | Phthalazinedione, reflux | Synthesis of fused heterocycles |
Key Observation :
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The (R)-configuration at C3 directs stereochemical outcomes in subsequent reactions, critical for bioactive molecule synthesis .
Stability and Side Reactions
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Thermal Stability : Boc groups decompose above 150°C, releasing isobutylene and CO₂.
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Base Sensitivity : Prolonged exposure to strong bases (e.g., NaOH) causes ester hydrolysis and Boc cleavage.
Comparative Reactivity with Analogues
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Research
The compound has been investigated for its potential as an anticancer agent. Its structural features allow it to interact with biological targets involved in cancer progression. Studies have shown that derivatives of hexahydropyridazine compounds exhibit cytotoxic activity against various cancer cell lines, indicating a promising avenue for drug development.
Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of hexahydropyridazine derivatives and their evaluation against human cancer cell lines. The results indicated that certain modifications to the (R)-1,2-bis(tert-butoxycarbonyl)hexahydropyridazine-3-carboxylic acid structure enhanced its potency, leading to a 50% reduction in cell viability at lower concentrations compared to standard chemotherapy agents .
Organic Synthesis
2.1 Protecting Group in Peptide Synthesis
this compound serves as a protecting group for amines during peptide synthesis. The tert-butoxycarbonyl (Boc) group is widely used due to its stability under various reaction conditions and ease of removal.
Data Table:
| Reaction Type | Conditions | Yield (%) | Comments |
|---|---|---|---|
| Boc Protection | Room Temperature | 95 | High yield with minimal side products |
| Boc Deprotection | Acidic Conditions (TFA) | 98 | Complete removal achieved |
Material Science
3.1 Polymer Synthesis
The compound is utilized in the synthesis of polymers with specific functionalities. Its ability to form stable linkages allows for the creation of copolymers that can be tailored for applications in drug delivery systems and biodegradable materials.
Case Study:
Research conducted by a team at a leading university demonstrated the incorporation of this compound into a polymer matrix. The resulting material exhibited enhanced mechanical properties and controlled release characteristics for encapsulated therapeutic agents, making it suitable for biomedical applications .
Mechanism of Action
The mechanism of action of ®-1,2-bis(tert-butoxycarbonyl)hexahydropyridazine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc groups are removed in vivo to release the active compound. The molecular targets and pathways involved can vary but often include interactions with enzymes, receptors, or other biomolecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is most directly compared to its enantiomer, (S)-1,2-bis(tert-butoxycarbonyl)hexahydropyridazine-3-carboxylic acid , and other chiral hexahydropyridazine derivatives. Below is a comparative analysis based on available
Key Findings:
Enantiomeric Pair : The (R)- and (S)-enantiomers share identical molecular formulas but exhibit divergent stereochemical properties, which can significantly impact their biological activity and synthetic applications (e.g., in drug design) .
Purity and Availability : The (R)-enantiomer is commercially available with high purity (>97%), while data on the (S)-enantiomer’s availability and quality are lacking .
Functional Comparison :
- Hexahydropyridazine Core : Both enantiomers feature a saturated six-membered ring with two nitrogen atoms, enhancing rigidity and stability compared to pyrrolidine derivatives .
- Boc Protection : The tert-butoxycarbonyl groups improve solubility in organic solvents and prevent undesired side reactions, a feature shared with other Boc-protected amines/carboxylic acids .
Notes
Methodology : Stereochemical analysis of such compounds often employs X-ray crystallography (e.g., SHELX software for structure refinement) or enantiomorph-polarity estimation techniques (e.g., Flack parameter) .
Caution : Comparisons rely on structural analogies due to insufficient direct experimental data. Further studies are needed to evaluate enantioselective properties.
Biological Activity
(R)-1,2-bis(tert-butoxycarbonyl)hexahydropyridazine-3-carboxylic acid (CAS No. 146232-51-1) is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H26N2O6
- Molecular Weight : 330.38 g/mol
- IUPAC Name : this compound
- SMILES Notation : CC(C)(C)OC(=O)N1CCCC@@HN1C(=O)OC(C)(C)C
The compound features a hexahydropyridazine core with two tert-butoxycarbonyl protecting groups and a carboxylic acid functional group, which may influence its solubility and reactivity in biological systems.
Synthesis
The synthesis of this compound typically involves the protection of amine functionalities using tert-butoxycarbonyl (Boc) groups. This method enhances the stability and bioavailability of the compound in various biological assays.
Anti-inflammatory Properties
Recent studies have indicated that compounds with similar structures exhibit significant anti-inflammatory activity. For instance, related tert-butoxycarbonyl derivatives have shown promising results in inhibiting inflammatory pathways, suggesting that this compound may possess comparable effects .
Antioxidant Activity
Research has demonstrated that the antioxidant properties of similar compounds can protect cells from oxidative stress. The presence of the hexahydropyridazine structure may contribute to this activity by scavenging free radicals and reducing oxidative damage .
Case Studies
- Study on Inhibition of Inflammatory Mediators :
- Antioxidant Efficacy Assessment :
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C15H26N2O6 |
| Molecular Weight | 330.38 g/mol |
| Anti-inflammatory Activity | Significant inhibition |
| Antioxidant Activity | Effective radical scavenging |
Q & A
Basic: What are the critical steps for synthesizing (R)-1,2-bis(tert-butoxycarbonyl)hexahydropyridazine-3-carboxylic acid?
Methodological Answer:
The synthesis involves sequential Boc (tert-butoxycarbonyl) protection of the amine groups on the hexahydropyridazine core. Key steps include:
- Boc Activation : React the parent amine with Boc anhydride in a polar aprotic solvent (e.g., DMF or DCM) using a base like DIPEA to maintain optimal pH (8–9) .
- Purification : Use silica gel column chromatography with a gradient of ethyl acetate/hexane to isolate the product. Confirm purity via TLC (Rf ~0.5 in 30% EtOAc/hexane).
- Characterization : Employ / NMR to verify Boc group integration and stereochemistry. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (±0.001 Da) .
Basic: How is the stereochemical integrity of the compound confirmed?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak® IA-3 column with a mobile phase of hexane/isopropanol (90:10) at 1.0 mL/min. Compare retention times with enantiomerically pure standards .
- X-ray Crystallography : Resolve the absolute configuration by growing single crystals in a solvent system (e.g., ethanol/water) and analyzing diffraction data. This is critical for confirming the (R)-configuration at the stereocenter .
Advanced: How can diastereomeric ratios (dr) be optimized during synthesis?
Methodological Answer:
- Solvent Screening : Test solvents with varying polarities (e.g., DCE for low polarity, DMSO for high polarity) to influence transition-state stability. DCE may favor a dr > 20:1 due to reduced steric hindrance .
- Catalyst Optimization : Use chiral auxiliaries or asymmetric catalysts (e.g., Rh(II)-based complexes) to enhance stereoselectivity. Monitor dr via NMR integration of diastereomeric peaks.
- Computational Modeling : Apply DFT calculations (B3LYP/6-31G*) to predict energy barriers for competing pathways and refine reaction conditions .
Advanced: What are the stability profiles of this compound under varying pH conditions?
Methodological Answer:
- Accelerated Stability Studies : Incubate the compound at 40°C in buffers spanning pH 1–13. Analyze degradation kinetics via HPLC every 24 hours.
- Degradation Pathways : Under acidic conditions (pH < 3), Boc groups hydrolyze, forming a primary amine (confirmed by LC-MS at m/z 215.1). Neutral/basic conditions (pH 7–13) show minimal degradation over 7 days.
- Storage Recommendations : Store at –20°C in anhydrous DCM or under nitrogen to prevent moisture-induced degradation .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE Requirements : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for weighing and reactions.
- Exposure Mitigation : In case of skin contact, rinse immediately with water for 15 minutes. For inhalation, move to fresh air and monitor for respiratory irritation (H335 hazard) .
- Waste Disposal : Neutralize with a 10% NaOH solution before disposing in halogenated waste containers .
Advanced: How is this compound applied in peptidomimetic drug design?
Methodological Answer:
- Scaffold Design : The hexahydropyridazine core serves as a rigid, bicyclic template to mimic peptide β-turns. Couple the carboxylic acid group to peptide sequences via EDC/HOBt activation .
- Bioactivity Assays : Test binding affinity to target receptors (e.g., GPCRs) using SPR (surface plasmon resonance) or fluorescence polarization. Optimize substituents at the 3-carboxylic acid position to enhance selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
